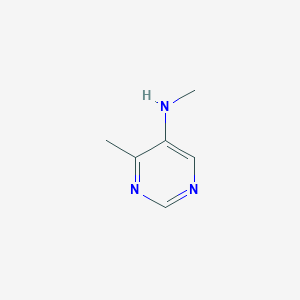

N,4-dimethylpyrimidin-5-amine

Description

Overview of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidines are a class of heterocyclic aromatic compounds analogous to benzene (B151609) and pyridine (B92270), featuring two nitrogen atoms at positions 1 and 3 of the six-membered ring. growingscience.com This structural motif is central to a vast array of natural and synthetic molecules. researchgate.net In nature, the pyrimidine ring is famously found in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA), as well as in vitamin B1 (thiamine). gsconlinepress.comnih.govwikipedia.org

The inherent chemical properties of the pyrimidine core, including its electron-rich nature and capacity for hydrogen bonding, make it a privileged scaffold in drug discovery. ijsat.org Consequently, pyrimidine derivatives have been extensively investigated and developed for a wide range of therapeutic applications. gsconlinepress.comtandfonline.com Their diverse biological activities have led to their use in treating a multitude of diseases. nih.gov The synthetic versatility of the pyrimidine scaffold allows for the generation of a large number of structurally diverse derivatives through various substitution patterns. researchgate.net

Structural Context of N,4-Dimethylpyrimidin-5-amine within Aminopyrimidine Chemistry

This compound belongs to the aminopyrimidine class of compounds, which are pyrimidines bearing an amino group substituent. The specific structure of this compound features a pyrimidine ring with methyl groups at positions 2 and 4, and an amino group at position 5. This arrangement of substituents creates a unique electronic and steric environment that dictates its chemical reactivity and potential biological interactions.

The position of the amino group and the methyl groups on the pyrimidine ring significantly influences the molecule's properties. For instance, 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) derivatives are well-studied classes of compounds with a broad spectrum of biological activities. researchgate.net The presence of methyl groups, as in this compound, can further modulate these activities by altering factors such as solubility, metabolic stability, and binding affinity to biological targets.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H9N3 | achemblock.com |

| Molecular Weight | 123.16 g/mol | sigmaaldrich.com |

| IUPAC Name | 2,4-dimethylpyrimidin-5-amine | achemblock.com |

| CAS Number | 35733-53-0 | achemblock.com |

| SMILES | CC1=NC=C(N)C(C)=N1 | achemblock.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% - 98% | achemblock.comsigmaaldrich.com |

Historical Perspectives on the Synthesis and Study of Substituted Pyrimidines

The study of pyrimidines dates back to the 19th century. In 1818, Brugnatelli isolated alloxan, the first known pyrimidine derivative, by oxidizing uric acid. growingscience.com However, the first laboratory synthesis of a pyrimidine was not achieved until 1879, when Grimaux prepared barbituric acid. wikipedia.org The systematic study of pyrimidines was pioneered by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine itself, was first synthesized in 1900 by Gabriel and Colman. wikipedia.org

The Biginelli reaction, discovered by Pietro Biginelli in 1891, is a classic one-pot, three-component reaction that provides an efficient route to a variety of pyrimidine derivatives and remains significant in medicinal chemistry. mdpi.com Over the decades, numerous synthetic methods have been developed to access a wide array of substituted pyrimidines. These methods often involve the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, and guanidines. wikipedia.org More advanced techniques, such as transition-metal catalyzed cross-coupling reactions and microwave-assisted synthesis, have further expanded the synthetic toolbox for creating diverse pyrimidine libraries. tandfonline.com

Significance of Pyrimidine Cores in Advanced Chemical Synthesis

The pyrimidine core serves as a crucial building block in advanced chemical synthesis due to its inherent reactivity and the ability to be readily functionalized at various positions. This versatility allows for the construction of complex molecular architectures with tailored properties. In medicinal chemistry, the concept of "scaffold hopping," where a central molecular core is replaced with a different one while maintaining biological activity, often utilizes pyrimidine as a desirable scaffold. uniroma1.it

The pyrimidine nucleus is a key component in the synthesis of a wide range of heterocyclic compounds. orientjchem.org Its derivatives are not only important in pharmaceuticals but also find applications in agricultural chemistry. orientjchem.org The ability to introduce various functional groups onto the pyrimidine ring enables chemists to fine-tune the electronic and steric properties of the resulting molecules, leading to the development of compounds with optimized activity and selectivity for specific biological targets. nih.gov Furthermore, the development of green and sustainable synthetic methods for pyrimidine derivatives is an area of active research, aiming to improve efficiency and reduce environmental impact. tandfonline.com

Properties

Molecular Formula |

C6H9N3 |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

N,4-dimethylpyrimidin-5-amine |

InChI |

InChI=1S/C6H9N3/c1-5-6(7-2)3-8-4-9-5/h3-4,7H,1-2H3 |

InChI Key |

ZAJCHSVBILQDQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=NC=C1NC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N,4 Dimethylpyrimidin 5 Amine and Derivatives

Crystallographic Analysis

Single-crystal X-ray diffraction (SXRD) is a definitive technique for determining the precise three-dimensional atomic arrangement within a crystal, offering insights into molecular conformation, packing, and intermolecular forces. mdpi.com Although a crystal structure for N,4-dimethylpyrimidin-5-amine is not publicly available, data from its isomer, 2-amino-4,6-dimethylpyrimidine (B23340), provides a valuable model for its expected solid-state behavior. researchgate.net

Single-Crystal X-ray Diffraction (SXRD) for Molecular Conformation and Packing

For pyrimidine (B1678525) derivatives, SXRD studies reveal that the pyrimidine ring is typically planar. researchgate.netijera.com In the case of 2-amino-4,6-dimethylpyrimidine hydrate (B1144303), all three crystallographically independent molecules in the asymmetric unit are nearly planar. researchgate.net This planarity is a key feature of the aromatic pyrimidine core.

Analysis of Crystal Systems and Space Groups

The crystal system and space group describe the symmetry of the crystal lattice. Heterocyclic compounds like pyrimidine derivatives commonly crystallize in systems of lower symmetry, such as monoclinic and triclinic. mdpi.com However, higher symmetry is also observed. For example, 2-amino-4,6-dimethylpyrimidine hydrate crystallizes in the orthorhombic system with the space group C222₁, a less common but significant arrangement. researchgate.net The specific crystal system adopted by this compound would depend on its crystallization conditions and the precise nature of its intermolecular interactions.

Table 1: Crystallographic Data for 2-amino-4,6-dimethylpyrimidine hydrate Data serves as a model for this compound.

| Parameter | Value | Reference |

| Chemical Formula | (C₆H₉N₃)₁₀ · H₂O | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | C222₁ | researchgate.net |

| a (Å) | 11.055(1) | researchgate.net |

| b (Å) | 11.491(1) | researchgate.net |

| c (Å) | 26.861(3) | researchgate.net |

| Volume (ų) | 3412.2 | researchgate.net |

| Z | 2 | researchgate.net |

Investigation of Asymmetric Units and Intermolecular Interactions

The asymmetric unit is the smallest part of the crystal structure from which the entire lattice can be generated by applying symmetry operations. For 2-amino-4,6-dimethylpyrimidine hydrate, the asymmetric unit is notably complex, containing three independent molecules of the pyrimidine derivative. researchgate.net

Intermolecular interactions are the cornerstone of crystal engineering, dictating how molecules assemble into a stable, ordered solid. ias.ac.inacs.org For pyrimidine derivatives, hydrogen bonds are the most dominant of these interactions. acs.org The primary interactions observed for 2-amino-4,6-dimethylpyrimidine involve the amino group hydrogens acting as donors and the ring nitrogen atoms acting as acceptors, resulting in robust N—H⋯N bonds. researchgate.netresearchgate.net In co-crystals, interactions with other molecules, such as carboxylic acids, can lead to N—H⋯O and O—H⋯N hydrogen bonds, which form highly stable, cyclic arrangements. researchgate.net It is anticipated that this compound would exhibit similar N—H⋯N hydrogen bonding patterns, which are crucial for the stabilization of its crystal structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. thermofisher.com These methods are complementary and essential for the structural elucidation and characterization of functional groups. thermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy: Assignment of Functional Groups and Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of particular functional groups. For this compound, the spectrum would be dominated by vibrations associated with the pyrimidine ring, the methyl groups, and the secondary amine group. Based on detailed studies of the isomer 2-amino-4,6-dimethylpyrimidine, a comprehensive assignment of vibrational modes can be predicted. ijera.com

Key expected vibrational regions include:

N-H Stretching: A sharp band is expected in the 3400-3200 cm⁻¹ region, characteristic of the N-H bond in the secondary amine.

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring typically appears around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which give rise to a series of complex, strong absorption bands in the 1600-1400 cm⁻¹ fingerprint region.

N-H Bending: The in-plane bending (scissoring) mode of the N-H group is expected around 1650-1580 cm⁻¹.

CH₃ Bending: Symmetric and asymmetric bending vibrations of the methyl groups typically occur around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Ring Vibrations: Breathing and puckering modes of the pyrimidine ring appear at lower frequencies, providing structural information about the heterocyclic core.

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. thermofisher.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it provides complementary information. thermofisher.com

For a molecule like this compound:

Symmetric vibrations and non-polar bonds, such as the C=C bonds within the aromatic ring, often produce strong Raman signals.

The symmetric "ring breathing" mode of the pyrimidine ring is typically a very strong and sharp band in the Raman spectrum, which is useful for identification.

Stretches of C-C and C-N single bonds within the structure also give rise to characteristic Raman bands.

The analysis of 2-amino-4,6-dimethylpyrimidine confirms that FT-IR and Raman spectra provide a comprehensive vibrational profile, allowing for the confident assignment of nearly all fundamental modes of the molecule. ijera.com

Table 2: Predicted Vibrational Modes for this compound Based on data from 2-amino-4,6-dimethylpyrimidine and general spectroscopic data. ijera.comnih.gov

| Wavenumber Range (cm⁻¹) | Assignment | Technique(s) |

| ~3350 | N-H Stretch | FT-IR |

| 3100-3000 | Aromatic C-H Stretch | FT-IR, Raman |

| 3000-2850 | Aliphatic C-H Stretch (Methyl) | FT-IR, Raman |

| 1620-1550 | C=N / C=C Ring Stretches | FT-IR, Raman |

| ~1580 | N-H Bend | FT-IR |

| 1470-1440 | Asymmetric CH₃ Bend | FT-IR, Raman |

| 1380-1370 | Symmetric CH₃ Bend | FT-IR |

| 1250-1200 | C-N Stretch | FT-IR, Raman |

| ~1000 | Ring Breathing Mode | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For this compound, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the pyrimidine ring.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyrimidine ring and the protons of the two methyl groups. The electron-donating dimethylamino group and the methyl group significantly influence the chemical environment of the ring protons.

The expected signals are:

Pyrimidine Ring Protons (H-2 and H-6): The pyrimidine ring is an electron-deficient system, which generally causes its protons to appear at high chemical shifts (downfield). The protons at the C-2 and C-6 positions are anticipated to be the most downfield, likely appearing as distinct singlets in the range of δ 8.0–9.0 ppm, assuming no significant coupling between them.

C4-Methyl Protons (4-CH₃): The methyl group attached to the C-4 position of the pyrimidine ring would likely appear as a singlet in the aliphatic region, typically around δ 2.3–2.7 ppm.

N-Methyl Protons (N-(CH₃)₂): The protons of the dimethylamino group are expected to produce a sharp singlet, typically found further upfield than the aromatic-attached methyl group, estimated to be in the range of δ 2.9–3.2 ppm.

The precise chemical shifts can be influenced by the solvent used for analysis due to solvent-solute interactions. modgraph.co.ukamazonaws.com

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-2 | ~8.5 - 8.8 | Singlet (s) |

| H-6 | ~8.2 - 8.5 | Singlet (s) |

| N-(CH₃)₂ | ~2.9 - 3.2 | Singlet (s) |

| 4-CH₃ | ~2.3 - 2.7 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four signals are expected for the pyrimidine ring carbons and two signals for the methyl carbons. The chemical shifts of the ring carbons are highly dependent on the electronic effects of the substituents. For unsubstituted pyrimidine, the C-2, C-4/C-6, and C-5 signals appear around δ 157.4, 156.8, and 121.7 ppm, respectively. chemicalbook.com

The expected shifts for the substituted compound are:

Pyrimidine Ring Carbons: The C-2, C-4, and C-6 atoms, being adjacent to ring nitrogens, are the most deshielded and will appear significantly downfield. The C-5 carbon, bonded to the electron-donating amino group, will be shifted upfield relative to other aromatic carbons. The C-4 carbon, being substituted with a methyl group, will also have its chemical shift influenced.

Methyl Carbons: The signals for the C4-methyl and N-methyl carbons will appear in the upfield region of the spectrum (δ 15–45 ppm).

Analysis of related substituted pyrimidines helps in the precise assignment of these signals. nih.govresearchgate.netresearchgate.net

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 - 159 |

| C-4 | ~160 - 165 |

| C-5 | ~120 - 125 |

| C-6 | ~152 - 156 |

| N-(CH₃)₂ | ~40 - 45 |

| 4-CH₃ | ~20 - 25 |

While 1D NMR spectra provide initial assignments, 2D NMR techniques are essential for unambiguous structural confirmation of substituted pyrimidines. asianpubs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY would primarily be used to confirm the absence of coupling between the H-2, H-6, and methyl protons, which are expected to be isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is a crucial experiment for assigning the protonated carbons. It would show direct correlations between the H-2 signal and the C-2 signal, H-6 and C-6, the 4-CH₃ protons and its corresponding carbon, and the N-(CH₃)₂ protons and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure and confirming the substitution pattern. sdsu.eduyoutube.com Key expected HMBC correlations for this compound would include:

The 4-CH₃ protons showing correlations to the C-4 and C-5 carbons.

The N-(CH₃)₂ protons showing a correlation to the C-5 carbon.

The H-2 proton correlating with C-4 and C-6.

The H-6 proton correlating with C-2, C-4, and C-5.

These combined 2D NMR experiments provide definitive evidence for the molecular structure, leaving no ambiguity in the assignment of atoms and substituent positions. rsc.orgemerypharma.com

Electronic Absorption and Emission Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules, including electronic transitions, chromophore systems, and responses to environmental changes.

The chromophore in this compound is the pyrimidine ring, which possesses π-conjugated systems capable of undergoing π→π* and n→π* electronic transitions. The introduction of a powerful electron-donating dimethylamino group (an auxochrome) at the C-5 position is expected to significantly alter the absorption profile compared to the parent pyrimidine heterocycle.

This substitution typically results in a bathochromic (red) shift of the lowest energy π→π* transition. nih.gov This shift is due to the donation of electron density from the nitrogen lone pair into the π-system of the pyrimidine ring, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. nih.gov For similar aminopyrimidine derivatives, absorption maxima are often observed in the 270–350 nm range. nih.govresearchgate.net

| Transition Type | Expected λₘₐₓ (nm) | Description |

|---|---|---|

| π→π | ~270 - 350 | High-intensity transition involving the conjugated pyrimidine system, red-shifted by the amino group. |

| n→π | >300 | Low-intensity transition involving non-bonding electrons on nitrogen atoms. May be obscured by the stronger π→π* band. |

The molecular structure of this compound features an electron-donating group (-N(CH₃)₂) attached to an electron-accepting pyrimidine ring, creating a donor-acceptor (D-A) system. acs.org Molecules with this architecture often exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.gov In the excited state, electron density is transferred from the donor (amino group) to the acceptor (pyrimidine ring), resulting in a significant increase in the molecule's dipole moment. nih.govacs.org

This ICT character can be investigated by studying the compound's solvatochromic behavior—the change in its absorption or emission spectra as a function of solvent polarity. rsc.org For D-A systems like this one, an increase in solvent polarity typically stabilizes the more polar ICT excited state more than the ground state. researchgate.net This stabilization lowers the energy of the excited state, leading to a bathochromic (red) shift in the fluorescence emission spectrum. beilstein-journals.org A similar, though often less pronounced, shift may be observed in the absorption spectrum. Such positive solvatochromism is a strong indicator of an ICT process. acs.orgrsc.org

Photoluminescence Properties of Pyrimidine Derivatives

The photophysical characteristics of pyrimidine derivatives are of significant scientific interest due to the unique electronic nature of the pyrimidine ring. The pyrimidine heterocycle is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, which results in a π-deficient character. This electron-deficient core can serve as the electron-withdrawing component in "push-pull" molecular structures. When substituted with electron-donating groups, these systems can exhibit charge-transfer-based fluorescence. The specific photoluminescent properties, such as emission wavelength and fluorescence quantum yield, can be finely tuned by varying the substituents on the pyrimidine ring. researchgate.net

For instance, pyrimidine derivatives substituted with electron-donating fragments through π-conjugated linkers are often highly fluorescent. mdpi.com The introduction of different substituents at various positions on the ring alters the intramolecular charge transfer (ICT) characteristics, thereby influencing the emission spectra. researchgate.net Studies on pyrimidine-derived α-amino acids have shown that the combination of electron-rich aryl substituents with the π-deficient pyrimidine ring leads to charge-transfer-based fluorescence. researchgate.net Conversely, pyrimidines with weakly donating or electron-withdrawing substituents may display weak fluorescence. researchgate.net

The fluorescence quantum yield (ΦF) of pyrimidine derivatives is sensitive to the nature of the substituents and the molecular structure. fishersci.com In the case of this compound, the presence of the electron-donating dimethylamino group at the C5 position and a methyl group at the C4 position would be expected to influence its photoluminescent behavior, likely creating a push-pull system that could result in fluorescent properties. The lone pairs of electrons on the two nitrogen atoms in the ring are also available for protonation or complexation, which can further modulate the electron-withdrawing strength of the pyrimidine core and affect the emission properties. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions. For a compound like this compound, various ionization techniques can be employed to generate ions and study their fragmentation patterns, providing definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of organic compounds. Techniques like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry provide exceptional mass accuracy and resolving power. docsdrive.com This allows for the determination of the elemental composition of a molecule from its exact mass. scispace.com For this compound (C₇H₁₁N₃), HRMS would be used to measure the mass of the molecular ion with high precision (typically to within 5 ppm), allowing for the confident assignment of its molecular formula. This capability is crucial for distinguishing it from other isobaric compounds and for identifying unknown impurities or derivatives in a sample. docsdrive.comscispace.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation. researchgate.net The resulting mass spectrum provides a characteristic "fingerprint" of the molecule, revealing its fragmentation pattern, which is invaluable for structural elucidation.

Table 1: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z (predicted) | Ion Structure/Fragment Lost |

| 137 | [M]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 95 | [M - CH₃ - HCN]⁺ |

| 42 | [C₂H₄N]⁺ |

Data table is predictive and based on the fragmentation of similar structures and general principles of EI-MS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode, ESI typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This makes it an ideal method for determining the molecular weight of a compound. For this compound, ESI-MS in positive mode would be expected to produce a prominent signal corresponding to the protonated molecule [C₇H₁₁N₃+H]⁺ at an m/z of approximately 138. This technique is highly sensitive and can be used for the analysis of trace amounts of the compound in complex matrices. In some cases, adducts with solvent molecules or salts may also be observed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from other components in a mixture before it enters the mass spectrometer, where it is typically ionized by electron ionization.

Data for the similar compound N,N-dimethylpyrimidin-5-amine shows a clear peak in the gas chromatogram, with a corresponding mass spectrum that allows for its positive identification. For this compound, GC-MS analysis would provide both its retention time (a characteristic of the compound under specific GC conditions) and its EI mass spectrum, allowing for highly selective and sensitive detection.

Table 2: GC-MS Data for the Analogue N,N-dimethylpyrimidin-5-amine

| Parameter | Value |

| MS Type | GC-MS |

| Ionization | EI-B (Electron Ionization) |

| Top 5 Peaks (m/z) | 122, 42, 69, 123, 52 |

Source: PubChem CID 578965

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. These methods provide valuable information on the thermal stability, decomposition profile, and phase transitions of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. mdpi.com For pyrimidine derivatives, TGA thermograms reveal the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the mass of any residual material. researchgate.net Studies on various substituted pyrimidines show that their thermal stability is highly dependent on their molecular structure and the nature of the substituents. researchgate.net A TGA curve for this compound would establish its upper-temperature limit of stability and indicate whether its decomposition occurs in a single step or multiple steps. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC analysis can identify the melting point, boiling point, and any polymorphic phase transitions of a compound. For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The purity of the compound can also be estimated from the shape of the melting peak.

The combination of TGA and DSC provides a comprehensive thermal profile of a compound, which is critical for understanding its stability under various processing and storage conditions. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability of compounds. The process involves heating the sample at a constant rate and recording the resulting mass loss, which typically occurs due to decomposition or volatilization.

A study on the thermoanalytical behavior of various 2-amino-substituted pyrimidines was conducted in an inert nitrogen atmosphere with a heating rate of 10°C/min. docsdrive.com The analysis of these derivatives, which share the core pyrimidine structure with this compound, reveals multi-step decomposition patterns.

For instance, the TGA curve for 2-amino-4-(p-chloro)-6-diphenyl-3,6-dihydropyrimidine demonstrated a three-step mass loss, with the most significant loss of 95% occurring between 190°C and 338°C. docsdrive.com Another derivative, 2-amino-4-(p-methoxy)-6-diphenyl-3,6-dihydropyrimidine, also showed a three-step decomposition, with a major mass loss of 76% observed between 142°C and 380°C. docsdrive.com A third compound, 2-amino-4,6-diphenyl-3,6-dihydropyrimidine, exhibited a 100% mass loss in three stages, with the initial major loss of 49.5% occurring between 160°C and 388°C. docsdrive.com

These findings indicate that the thermal stability and decomposition pathways of aminopyrimidine derivatives are significantly influenced by their substituent groups.

Table 1: TGA Data for Selected 2-Amino-Substituted Pyrimidine Derivatives

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|---|

| 2-amino-4,6-diphenyl-3,6-dihydropyrimidine | 1 | 160-388 | 49.5 |

| 2 | 388-540 | 11.0 | |

| 3 | 540-660 | 39.5 | |

| 2-amino-4-(p-methoxy)-6-diphenyl-3,6-dihydropyrimidine | 1 | 142-380 | 76.0 |

| 2 | 380-548 | 3.5 | |

| 3 | 548-628 | 17.5 | |

| 2-amino-4-(p-chloro)-6-diphenyl-3,6-dihydropyrimidine | 1 | 190-338 | 95.0 |

| 2 | 338-454 | 1.0 | |

| 3 | 454-505 | 4.0 |

Data sourced from a study on the thermoanalytical behaviour of 2-amino- and 2-oxo- substituted pyrimidines. docsdrive.com

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis is a technique used to identify the temperatures at which physical and chemical changes occur in a substance upon heating. In DTA, the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. Events such as melting, crystallization, and decomposition can be detected as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DTA curve.

In the same study of 2-amino-substituted pyrimidines, DTA was performed concurrently with TGA. docsdrive.com For 2-amino-4,6-diphenyl-3,6-dihydropyrimidine, two endothermic peaks were observed at 362°C and 650°C, corresponding to decomposition stages. docsdrive.com

The DTA curve for 2-amino-4-(p-methoxy)-6-diphenyl-3,6-dihydropyrimidine showed an exothermic peak at 128°C, followed by two endothermic peaks at 388°C and 588°C. docsdrive.com In contrast, 2-amino-4-(p-chloro)-6-diphenyl-3,6-dihydropyrimidine exhibited a series of exothermic peaks at 82°C, 104°C, and 330°C, with a large endothermic peak at 490°C. docsdrive.com These peaks signify various phase transitions and decomposition events, with exothermic peaks often corresponding to crystallization or oxidation, and endothermic peaks typically indicating melting or bond breaking during decomposition.

Table 2: DTA Peak Data for Selected 2-Amino-Substituted Pyrimidine Derivatives

| Compound | Peak Temperature (°C) | Peak Type |

|---|---|---|

| 2-amino-4,6-diphenyl-3,6-dihydropyrimidine | 362 | Endothermic |

| 650 | Endothermic | |

| 2-amino-4-(p-methoxy)-6-diphenyl-3,6-dihydropyrimidine | 128 | Exothermic |

| 388 | Endothermic | |

| 588 | Endothermic | |

| 2-amino-4-(p-chloro)-6-diphenyl-3,6-dihydropyrimidine | 82 | Exothermic |

| 104 | Exothermic | |

| 330 | Exothermic | |

| 490 | Endothermic |

Data sourced from a study on the thermoanalytical behaviour of 2-amino- and 2-oxo- substituted pyrimidines. docsdrive.com

Chemical Reactivity, Derivatization, and Mechanistic Investigations of N,4 Dimethylpyrimidin 5 Amine

Reactions at the Amine Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center, susceptible to reactions with a range of electrophiles. These reactions provide a facile route to a diverse array of N-substituted pyrimidine (B1678525) derivatives.

Acylation and Alkylation of the Amino Nitrogen

Acylation: The amino group of N,4-dimethylpyrimidin-5-amine can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. fishersci.co.uk For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine would yield N-(4-methyl-5-(methylamino)pyrimidin-yl)acetamide. The general mechanism for acylation with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. youtube.com

Alkylation: The amino nitrogen can also undergo alkylation with alkyl halides, leading to the formation of secondary, tertiary amines, and potentially quaternary ammonium salts. dtic.milrsc.org The reaction of this compound with an alkyl halide, such as methyl iodide, would proceed via a nucleophilic substitution (SN2) mechanism to yield N,N,4-trimethylpyrimidin-5-amine. europeanscience.orgresearchgate.net However, overalkylation can be a challenge in these reactions, leading to a mixture of products. nih.gov The use of specific alkylating agents and careful control of reaction conditions are crucial for achieving selective mono- or dialkylation.

| Reagent Type | Example Reagent | Product Type |

| Acyl Halide | Acetyl chloride | N-Acyl-N,4-dimethylpyrimidin-5-amine |

| Acid Anhydride | Acetic anhydride | N-Acyl-N,4-dimethylpyrimidin-5-amine |

| Alkyl Halide | Methyl iodide | N-Alkyl-N,4-dimethylpyrimidin-5-amine |

| Alkyl Sulfate | Dimethyl sulfate | N-Alkyl-N,4-dimethylpyrimidin-5-amine |

Diazotization and Coupling Reactions

Primary aromatic amines are known to undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, to form diazonium salts. organic-chemistry.org These diazonium salts are versatile intermediates that can participate in various subsequent reactions, including azo coupling. asianpubs.orgresearchgate.net In the case of this compound, which is a primary aromatic amine, diazotization would lead to the formation of the corresponding pyrimidinediazonium salt.

This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo dyes. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The stability and reactivity of the pyrimidinediazonium salt would be influenced by the electronic nature of the pyrimidine ring.

| Reaction Step | Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl | 4-methyl-5-(methylamino)pyrimidine-x-diazonium chloride |

| Azo Coupling | Phenol | Azo dye derivative |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.orglibretexts.orgchemistrysteps.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org For example, the reaction with benzaldehyde would yield N-benzylidene-4-methylpyrimidin-5-amine. The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. libretexts.org

These imine derivatives can serve as valuable intermediates for further synthetic transformations, including reduction to secondary amines or participation in cycloaddition reactions.

| Carbonyl Compound | Product Type |

| Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) |

| Ketone (e.g., Acetone) | Imine (Schiff Base) |

Reactions at the Pyrimidine Ring Carbons

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene (B151609). The presence of the electron-donating amino group at the C5 position and the methyl group at the C4 position will influence the regioselectivity and reactivity of the ring.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the presence of the activating amino and methyl groups on this compound may facilitate such reactions under certain conditions. The amino group is a strong activating group and is ortho-, para-directing. In this molecule, the positions ortho to the amino group are C4 and C6, and the para position is C2. The methyl group is also an activating, ortho-, para-directing group.

Potential electrophilic substitution reactions could include nitration, halogenation, or Friedel-Crafts reactions. However, the reaction conditions would need to be carefully chosen to overcome the inherent low reactivity of the pyrimidine ring and to control the regioselectivity, which would be directed by the combined influence of the amino and methyl substituents. It is also possible that the reaction occurs on the exocyclic amine under certain conditions.

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a more common reaction for electron-deficient heterocyclic rings like pyrimidine, especially when a good leaving group is present. youtube.com For this compound itself, direct nucleophilic substitution on the unsubstituted ring carbons (C2 and C6) would be unlikely without a leaving group.

However, if a derivative of this compound containing a leaving group (e.g., a halogen) at the C2 or C6 position were available, it would be expected to undergo SNAr reactions with various nucleophiles. The rate and regioselectivity of such reactions are influenced by the position of the leaving group and the nature of the other substituents on the ring. For instance, in 2,4-dichloropyrimidines, substitution at the C4 position is generally favored. nih.gov The presence of the amino and methyl groups in a hypothetical halo-derivative of this compound would also play a significant role in directing the incoming nucleophile.

Reactions Involving Methyl Groups as Nucleophiles or Electrophiles

The reactivity of the methyl groups on the this compound scaffold is a nuanced aspect of its chemical behavior. While the pyrimidine ring and the amino group are the primary centers of reactivity, the methyl substituents can participate in reactions under specific conditions, acting as either nucleophiles (in the form of their corresponding carbanions) or electrophiles.

Reactions where the methyl groups act as nucleophiles typically require deprotonation by a strong base to form a carbanion. The acidity of the protons on these methyl groups is relatively low, making their removal challenging. However, once formed, the resulting nucleophilic species can react with various electrophiles.

Conversely, the methyl groups can function as electrophiles following activation. For instance, oxidation of a methyl group to a hydroxymethyl or formyl group would render the carbon atom electrophilic and susceptible to attack by nucleophiles. Such transformations, however, often require specific enzymatic or synthetic conditions that are not broadly reported for this particular molecule.

The inherent electronic properties of the pyrimidine ring influence the reactivity of the attached methyl groups. The electron-withdrawing nature of the pyrimidine ring can slightly increase the acidity of the methyl protons, making them more susceptible to deprotonation compared to simple alkyl-substituted pyrimidines. However, this effect is generally not pronounced enough to make them highly reactive nucleophilic precursors under standard laboratory conditions.

Mechanistic Pathways of Complex Reactions

Detailed Reaction Mechanisms (e.g., Ring Closure, Rearrangements)

While specific, detailed mechanistic studies for complex reactions starting from this compound are not extensively documented in publicly available literature, the general reactivity patterns of aminopyrimidines allow for the postulation of several mechanistic pathways.

Ring Closure Reactions: Aminopyrimidines are versatile precursors for the synthesis of fused heterocyclic systems. For instance, the amino group in this compound can act as a nucleophile to attack an electrophilic center, either intramolecularly or intermolecularly, leading to the formation of a new ring. A common strategy involves reacting the aminopyrimidine with a bifunctional electrophile. The initial step is typically the nucleophilic attack of the exocyclic amino group, followed by a subsequent intramolecular cyclization. The regioselectivity of such reactions would be influenced by the nature of the electrophile and the reaction conditions.

Rearrangement Reactions: Rearrangements involving the pyrimidine core or its substituents are also plausible. For example, under certain conditions, Dimroth-type rearrangements could occur, involving the opening and subsequent re-closure of the pyrimidine ring, potentially leading to the migration of substituents. However, the energetic barrier for such rearrangements is typically high and requires specific reagents or thermal conditions.

Role of Catalysts and Reagents in Reaction Selectivity

The selectivity of reactions involving this compound is critically dependent on the choice of catalysts and reagents.

Catalysts: In reactions such as cross-coupling, transition metal catalysts (e.g., palladium, copper) are essential for directing the reaction to a specific site on the pyrimidine ring. The choice of ligand for the metal catalyst can further fine-tune the selectivity, favoring one position over another. For instance, in a Suzuki or Buchwald-Hartwig coupling, a bulky phosphine ligand might favor reaction at a less sterically hindered position.

Reagents: The nature of the reagent dictates the type of transformation. For derivatization of the amino group, acylating or alkylating agents are used. The reactivity of these reagents can be modulated to achieve selective mono- or di-substitution. For instance, a less reactive acylating agent might favor monoacylation. In electrophilic aromatic substitution-type reactions on the pyrimidine ring (which are generally difficult due to its electron-deficient nature), the choice of a highly reactive electrophile and appropriate activating conditions would be crucial.

Kinetic Investigations of Reaction Rates

Detailed kinetic studies on the reaction rates of this compound are not widely reported. However, general principles of chemical kinetics can be applied to understand its reactivity. The rate of a reaction involving this compound would depend on several factors, including the concentration of reactants, temperature, and the presence of a catalyst.

For a typical bimolecular reaction, the rate law would be: Rate = k[this compound][Reagent]

The rate constant, k, would be influenced by the activation energy of the reaction. Reactions with lower activation energies, such as the protonation of the basic nitrogen atoms, are expected to be fast. In contrast, reactions involving the breaking of strong covalent bonds or the formation of high-energy intermediates would have higher activation energies and thus slower rates.

Acid-Base Properties and their Chemical Implications

Determination of pKa Values and Basicity

The basicity of this compound is a key determinant of its chemical behavior. Like other aminopyrimidines, it possesses multiple basic centers: the nitrogen atoms of the pyrimidine ring and the exocyclic amino group. The pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid, is a quantitative measure of basicity. A higher pKa value indicates a stronger base. pressbooks.pub

The pyrimidine ring is an electron-withdrawing system, which tends to decrease the basicity of the exocyclic amino group by delocalizing the lone pair of electrons on the nitrogen atom into the ring. libretexts.org However, the presence of two electron-donating methyl groups on the pyrimidine ring will partially counteract this effect by increasing the electron density on the ring nitrogens. Therefore, the basicity of this compound is expected to be influenced by a balance of these opposing electronic effects.

The protonation of this compound will occur at the most basic nitrogen atom. In many aminopyrimidines, the ring nitrogen atoms are more basic than the exocyclic amino group. The exact site of protonation can be determined by spectroscopic methods such as NMR.

Influence of Substituents on the Acidity and Basicity of this compound

The acidity and basicity of the heterocyclic compound this compound are critically influenced by the electronic properties of substituents attached to the pyrimidine ring. These properties, namely inductive and resonance effects, can either increase or decrease the electron density on the nitrogen atoms, thereby modulating their ability to accept or donate a proton. This section delves into the detailed research findings concerning these substituent effects, supported by data on the predicted and experimental pKa values of related compounds.

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atoms of the pyrimidine ring and the exocyclic amino group. The pyrimidine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency tends to decrease the basicity of the ring nitrogens compared to a simpler amine like pyridine (B92270). The pKa of pyrimidine is 1.23, significantly lower than that of pyridine (5.25), illustrating the electron-withdrawing nature of the second nitrogen atom.

Substituents on the pyrimidine ring can further modify this basicity. Electron-donating groups (EDGs) increase the electron density on the ring, making the nitrogen lone pairs more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a reduction in basicity (lower pKa).

The position of the substituent also plays a crucial role. For instance, a substituent at the 2-, 4-, or 6-position of the pyrimidine ring will have a more pronounced effect on the ring nitrogen basicity due to direct resonance and inductive effects. The 5-position, where the amino group in this compound is located, is less electronically coupled to the ring nitrogens.

The exocyclic N-dimethylamino group is a strong electron-donating group. Its lone pair can be delocalized into the pyrimidine ring, increasing the electron density on the ring nitrogens and thereby enhancing their basicity. This effect is in addition to the electron-donating inductive effect of the two methyl groups on the exocyclic nitrogen.

The following interactive data table provides predicted pKa values for a series of hypothetical derivatives of this compound with different substituents at the 2-position. These values are estimated based on the known electronic effects of the substituents and their typical influence on the basicity of similar heterocyclic amines. A positive Hammett sigma (σ) value generally indicates an electron-withdrawing group, which is expected to decrease the pKa, while a negative σ value indicates an electron-donating group, expected to increase the pKa.

Predicted pKa Values of 2-Substituted this compound Derivatives

| Substituent (at C2) | Hammett Constant (σp) | Predicted Effect on Basicity | Predicted pKa |

|---|---|---|---|

| -NO₂ | 0.78 | Strongly Decreasing | ~2.5 |

| -CN | 0.66 | Strongly Decreasing | ~3.0 |

| -Cl | 0.23 | Decreasing | ~4.5 |

| -H (Parent Compound) | 0.00 | Reference | ~5.5 |

| -CH₃ | -0.17 | Increasing | ~6.0 |

| -OCH₃ | -0.27 | Increasing | ~6.5 |

| -NH₂ | -0.66 | Strongly Increasing | ~7.5 |

Note: The predicted pKa values in the table are illustrative and intended to show the expected trend based on the electronic nature of the substituents. Actual experimental values may vary.

Research Findings:

While extensive experimental data on the acidity and basicity of a wide range of this compound derivatives is scarce, studies on related aminopyrimidines and other heterocyclic amines provide valuable insights:

Computational Studies: Quantum chemical calculations have been effectively used to predict the pKa values of various substituted pyrimidines. These studies confirm that the basicity is highly dependent on the nature and position of the substituent. For instance, a computational study on aminopyridines demonstrated a strong correlation between the calculated gas-phase proton affinities and the experimental aqueous pKa values, validating the predictive power of these theoretical methods.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models have been developed for various series of aminopyrimidine derivatives to correlate their chemical structure with biological activity. These models often use electronic parameters, such as Hammett constants or calculated atomic charges, as descriptors, highlighting the importance of acidity/basicity in their mechanism of action.

Comparison with Analogous Systems: The pKa of N,N-dimethylpyrimidin-4-amine has been reported in the IUPAC Digitized pKa Dataset. This compound, lacking the 5-amino group, provides a useful reference point. The presence of the additional electron-donating amino group at the 5-position in this compound is expected to further increase its basicity compared to the 4-dimethylamino analog.

Exploration of Non Pharmacological Applications and Preclinical Chemical Biology of Dimethylaminopyrimidine Scaffolds

Applications in Materials Science and Organic Electronics

The inherent electronic characteristics of the pyrimidine (B1678525) ring system, particularly when functionalized with electron-donating groups like dimethylamino moieties, make these scaffolds promising candidates for advanced materials. The electron-deficient nature of the pyrimidine core combined with the electron-donating substituent creates a "push-pull" system, which is fundamental to many applications in organic electronics. rsc.orgnih.gov

The push-pull electronic structure within dimethylaminopyrimidine scaffolds is a key feature for the design of organic dyes and chromophores. nih.gov The pyrimidine ring acts as an excellent electron-acceptor (the "pull" component) due to the presence of two electronegative nitrogen atoms, which lower the energy of the π* molecular orbitals. rsc.org Conversely, the dimethylamino group serves as a strong electron-donating group (the "push" component). This intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is the basis for the color and photophysical properties of these molecules, making them suitable for use as dyes. nih.gov By modifying the structure of the pyrimidine core or the donor group, the absorption and emission wavelengths can be tuned for specific applications.

The same push-pull characteristics that make dimethylaminopyrimidine scaffolds useful as dyes also give rise to significant nonlinear optical (NLO) properties. rsc.orgresearchgate.net NLO materials can alter the properties of light that passes through them, which is crucial for applications in optical signal processing, data storage, and photonics. researchgate.net The significant intramolecular charge transfer in these molecules leads to large changes in dipole moment upon excitation, resulting in high molecular hyperpolarizability (β), a key measure of second-order NLO activity, and notable third-order susceptibility (χ³). rsc.orgrsc.org

Research into a specific pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), has demonstrated the potential of this class of compounds. rsc.orgresearchgate.net Quantum mechanical calculations and experimental studies have shown that such molecules possess enhanced NLO behavior, with some exhibiting properties superior to other well-known NLO materials like chalcone (B49325) derivatives. rsc.orgrsc.org

| Property | Calculated Value | Significance |

|---|---|---|

| First Hyperpolarizability (β) | Significant enhancement in crystalline environment | Indicates strong second-order NLO response |

| Third-Order NLO Susceptibility (χ³) | Superior to known chalcone derivatives | Highlights potential for advanced photonic applications rsc.orgrsc.org |

While direct integration of N,4-dimethylpyrimidin-5-amine into polymer backbones is not widely documented, the isomeric scaffold, 4-Dimethylaminopyridine (B28879) (DMAP), is extensively used in polymer chemistry, illustrating the utility of such structures. sigmaaldrich.comwikipedia.org DMAP is a highly effective nucleophilic catalyst for esterification and acylation reactions, which are fundamental processes in the synthesis of polymers like polyesters and polyamides. sigmaaldrich.comacademie-sciences.fr

Furthermore, DMAP can be immobilized onto a polymer support, creating a polymer-bound catalyst. chemicalbook.com This approach combines the high catalytic activity of DMAP with the practical advantages of heterogeneous catalysis, such as easy separation from the reaction mixture and the potential for catalyst recycling. academie-sciences.fr This use in polymer synthesis, although involving an isomer, underscores the potential for aminopyrimidine scaffolds to be incorporated into or facilitate the creation of advanced polymeric materials. sigmaaldrich.comchemicalbook.com

Role as Chemical Building Blocks and Intermediates

The aminopyrimidine framework is a valuable synthon in organic chemistry, providing a versatile starting point for the construction of more elaborate molecular architectures, particularly complex heterocyclic systems.

This compound features multiple reactive sites, primarily the exocyclic amino group and the pyrimidine ring itself, which can participate in a variety of chemical transformations. The amino group can act as a nucleophile, reacting with electrophiles to build new ring systems. This reactivity is analogous to that of other amino-substituted diazoles and diazines, such as 5-aminopyrazoles, which are well-established precursors for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov

By reacting aminopyrimidines with bifunctional reagents (containing two electrophilic sites), chemists can construct fused-ring systems in a single step. For example, the reaction of pyrimidine derivatives with reagents in a Michael addition reaction can lead to the formation of complex fused heterocycles like nih.govnih.govthiazolo[4,5-d]pyrimidines. researchgate.net This strategy allows for the rapid assembly of novel molecular scaffolds with potential applications in various fields of chemistry. researchgate.net

| Precursor Type | Reagent Class | Resulting Fused System | Reference |

|---|---|---|---|

| Aminopyrimidine | Thiourea / Chalcones | nih.govnih.govThiazolo[4,5-d]pyrimidine | researchgate.net |

| 5-Aminopyrazole | β-Diketones | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | Chalcones | Pyrazolo[1,5-a]pyrimidine | nih.gov |

The pyrimidine scaffold serves as an excellent anchor for the design and synthesis of molecules with fixed or restricted conformations. nih.gov By introducing covalent bridges between different parts of a molecule containing a pyrimidine ring, chemists can lock its three-dimensional shape. nih.govacs.org This is particularly important in fields like chemical biology, where the specific shape of a molecule dictates its interaction with biological targets. nih.gov

One common strategy involves intramolecular cyclization. For example, starting from a functionalized pyrimidine, a bond can be formed between the pyrimidine ring and a substituent, such as a sugar moiety in a nucleoside, to create a rigid, bridged bicyclic or tricyclic structure. nih.govacs.org This approach has been successfully used to synthesize conformationally restricted carbocyclic pyrimidine nucleoside analogues. nih.gov These rigid structures are invaluable as probes to study enzyme mechanisms or to design molecules with high affinity and selectivity for specific protein binding sites. nih.gov

In Vitro and In Silico Studies of Biological Interactions (Mechanistic Focus)

The this compound scaffold and its chemical relatives have been the subject of numerous preclinical studies to elucidate their mechanisms of interaction with biological macromolecules. These investigations, spanning computational modeling and in vitro biochemical assays, are crucial for understanding the fundamental chemical biology of this class of compounds, independent of any potential pharmacological applications.

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking and simulation serve as powerful in silico tools to predict and analyze the binding modes of ligands within the active sites of proteins and enzymes. For derivatives of the dimethylaminopyrimidine scaffold, these studies have provided critical insights into the non-covalent interactions that govern their binding affinity and specificity.

Research into compounds structurally related to this compound, such as aminodimethylpyrimidinol derivatives, has identified them as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov Molecular docking studies revealed that a dimethylpyrimidine core could adopt a conformation suitable for strong binding interactions within the FGFR4 kinase domain. The steric hindrance from the dimethyl groups was predicted to clash with the hinge region of other FGFR family members (FGFR1-3), providing a structural basis for the observed selectivity. nih.gov

Similarly, a salt containing a 4-(dimethylamino)pyridin-1-ium cation was investigated as a potential inhibitor of carbonic anhydrase I. mdpi.comresearchgate.net Docking simulations were employed to predict the binding affinity of the individual components of the salt within the enzyme's active site. The results indicated good binding affinities and the formation of stable complexes with key active site residues, supporting the hypothesis that this scaffold could act as an inhibitor for this enzyme. mdpi.comresearchgate.net

These computational studies highlight how the specific arrangement of methyl and amino groups on the pyrimidine or pyridine (B92270) ring dictates the potential for hydrogen bonding, hydrophobic interactions, and steric complementarity with protein targets.

| Compound Scaffold | Target Protein | Key Interactions Observed (In Silico) | Predicted Binding Energy (kcal/mol) | Reference |

| Aminodimethylpyrimidinol | FGFR4 | Steric interactions with hinge region, hydrogen bonding | Not specified | nih.gov |

| 4-(Dimethylamino)pyridin-1-ium Salt | Carbonic Anhydrase I | Hydrogen bonding and stable complex formation with active site residues | -6.93 (for re-docked original ligand) | mdpi.com |

Investigation of DNA Binding and Interaction Modes

The interaction of small molecules with DNA is a fundamental area of chemical biology. Studies on compounds containing the dimethylaminopyridine moiety suggest that these scaffolds can engage with DNA through various non-covalent interactions.

Spectroscopic analyses, such as UV-visible absorption spectroscopy, are standard methods to probe these interactions. When a charge-transfer complex of 4-dimethylaminopyridine (DMAP) was studied with calf thymus DNA (CT-DNA), changes in the absorbance spectrum indicated a binding interaction. nih.gov Typically, hypochromism (a decrease in absorbance) is associated with intercalative binding, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov

| Compound/System | DNA Type | Binding Mode | Method of Investigation | Binding Constant (Kb) | Reference |

| 4-Dimethylaminopyridine (DMAP) Charge-Transfer Complex | Calf Thymus DNA | Intercalative (suggested by hypochromism) | UV-Visible Spectroscopy | Not specified | nih.gov |

| DMAP-coated Gold Nanoparticles | Calf Thymus DNA | Non-covalent external/groove binding | Absorbance Titrations | (2.8 ± 0.8) × 105 M−1 | researchgate.net |

| 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide | Calf Thymus DNA | Minor Groove Binding | Fluorescence Spectroscopy, Circular Dichroism, Theoretical Modeling | Not specified | researchgate.net |

Enzyme Inhibition Mechanisms (In Silico/In Vitro)

The pyrimidine and pyridine scaffolds are present in numerous molecules designed as enzyme inhibitors. The mechanism of inhibition can vary, ranging from competitive inhibition, where the molecule competes with the substrate for the active site, to noncompetitive or uncompetitive inhibition. khanacademy.org

For instance, 4-halopyridine derivatives have been identified as covalent inactivators of the enzyme dimethylarginine dimethylaminohydrolase (DDAH). nih.gov The mechanism is consistent with that of a quiescent affinity label, where the compound shows enhanced reactivity once bound to the target enzyme's active site, leading to selective modification of a cysteine residue. nih.gov

In the case of the 4-(dimethylamino)pyridin-1-ium salt and its potential inhibition of carbonic anhydrase I, in silico docking suggested that the compound binds within the active site. mdpi.comresearchgate.net This mode of binding is characteristic of competitive inhibition, where the inhibitor physically blocks the substrate from accessing the enzyme. In competitive inhibition, the apparent Michaelis constant (Km) increases while the maximum reaction velocity (Vmax) remains unchanged, as the inhibition can be overcome by high concentrations of the substrate. khanacademy.org Conversely, noncompetitive inhibitors bind to a site other than the active site, reducing the Vmax without affecting the Km. khanacademy.org

| Compound Scaffold | Target Enzyme | Potential Inhibition Mechanism | Basis of a**sessment | Reference |

| 4-Halopyridine | Dimethylarginine Dimethylaminohydrolase (DDAH) | Covalent Inactivation (Quiescent Affinity Label) | Mechanistic analysis, Mass Spectrometry | nih.gov |

| 4-(Dimethylamino)pyridin-1-ium Salt | Carbonic Anhydrase I | Competitive Inhibition | Molecular Docking | mdpi.comresearchgate.net |

Redox Activity and Antioxidant Mechanisms (In Vitro)

The potential for redox activity is another important aspect of the chemical biology of heterocyclic compounds. Some studies have suggested that amine bases like 4-dimethylaminopyridine (DMAP) can act as antioxidants. mdpi.com The mechanism of action for many nitroheterocyclic compounds, which are structurally related to nitrated pyrimidines, is believed to involve redox transformations within the body. mdpi.com

The liquid-phase oxidation of hydrocarbons, a process that often follows a radical chain mechanism, can be influenced by DMAP. It has been proposed that DMAP can react with an alkyl bromide to form an onium salt. This salt facilitates the oxidation of the bromide into a bromo radical, which can then participate in subsequent oxidation reactions. mdpi.com This catalytic cycle demonstrates the ability of the DMAP scaffold to participate in electron transfer processes.

Furthermore, electrochemical studies of a nitro-triazolopyrimidine derivative showed that the compound undergoes irreversible reduction in an aqueous medium. mdpi.com This process involves the transfer of six electrons to reduce the nitro group to an amino group. The ability of the heterocyclic system to accept electrons highlights its redox-active nature. mdpi.com Such studies provide a basis for understanding how the this compound core might behave in a biological environment rich in redox-active species.

Structure-Activity Relationships (SAR) in a Chemical Biology Context

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological interactions, distinct from its therapeutic efficacy. For pyrimidine and pyridine derivatives, SAR analyses have revealed key structural features that govern their activity. nih.govmdpi.com

The position and nature of substituents on the pyrimidine ring greatly influence biological interactions. nih.gov For example, in a series of aminodimethylpyrimidinol derivatives designed as FGFR4 inhibitors, the presence of difluoro-substituents generally resulted in better inhibitory activity compared to dichloro-analogues. nih.gov This demonstrates the significant impact of halogen substitutions on binding affinity.

Similarly, for a series of 4(5)-aryl-2-amino-1H-imidazoles, which share features with aminopyrimidines, the substitution pattern of the aryl group and the nature of the N1-substituent were found to have a major effect on their ability to inhibit biofilm formation. nih.gov Analysis of various pyridine derivatives has shown that the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity in cell-based assays, whereas bulky groups or certain halogen atoms may decrease it. mdpi.comnih.gov This is often due to the ability of these functional groups to form specific hydrogen bonds or engage in favorable electrostatic interactions with a biological target.

| Compound Series | Biological Interaction | Key SAR Findings | Reference |

| Aminodimethylpyrimidinol Derivatives | FGFR4 Kinase Inhibition | Difluoro-substituted compounds showed greater activity than dichloro-analogues. | nih.gov |

| 4(5)-Aryl-2-amino-1H-imidazoles | Biofilm Inhibition | Substitution pattern on the aryl group and the nature of the N1-substituent significantly affect activity. | nih.gov |

| Pyridine Derivatives | Antiproliferative Activity (in vitro) | Presence and position of -OMe, -OH, and -NH2 groups can enhance activity; bulky groups or halogens can decrease it. | mdpi.comnih.gov |

Conclusion and Future Research Directions

Summary of Key Findings and Advancements in Dimethylaminopyrimidine Chemistry

The chemistry of aminopyrimidines is a cornerstone of heterocyclic chemistry, with significant advancements continuously being made. These compounds are recognized for their versatile applications, particularly in medicinal chemistry and materials science. eurekaselect.comresearchgate.netnih.gov Research has largely concentrated on 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) scaffolds, which are integral to the structure of many biologically active molecules, including kinase inhibitors used in anticancer therapies. mdpi.comnih.gov

Key advancements in the field include the development of novel synthetic methodologies that allow for precise substitution on the pyrimidine (B1678525) ring. rsc.orgrsc.orgnih.gov Techniques such as microwave-assisted synthesis have been employed to produce 2-aminopyrimidine derivatives efficiently. nih.gov Furthermore, multicomponent reactions have emerged as a powerful tool for creating diverse libraries of pyrimidine-based compounds. eurekaselect.comresearchgate.net While these advancements provide a robust framework for pyrimidine chemistry, specific studies detailing the synthesis and reactivity of N,4-dimethylpyrimidin-5-amine are conspicuously absent from the current body of literature.

Challenges and Opportunities in the Synthesis of this compound Analogs

The synthesis of substituted 5-aminopyrimidines presents unique challenges. General routes to 5-aminopyrimidines have been developed, for instance, from α-azidovinyl ketones and amidines, but these methods often result in a variety of substitution patterns. documentsdelivered.com Achieving the specific N,4-dimethyl substitution pattern on the 5-amino position would likely require a multi-step, regioselective synthetic strategy.

A significant challenge lies in controlling the regioselectivity of the reactions. The pyrimidine ring has multiple reactive sites, and directing substituents to the desired positions requires careful selection of starting materials and reaction conditions. However, this challenge also presents an opportunity. The development of a novel and efficient synthesis for this compound and its analogs could open new avenues for drug discovery and material science. The exploration of modern synthetic techniques, such as C-N cross-coupling reactions, could provide a viable pathway to this currently understudied class of compounds.

Emerging Trends in Computational and Spectroscopic Characterization

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of heterocyclic compounds. acs.org Density Functional Theory (DFT) calculations are routinely used to study the molecular structure, electronic properties, and spectroscopic signatures of aminopyrimidines. acs.org Such studies have provided valuable insights into hydrogen bonding interactions, which are crucial for the biological activity of these molecules. nih.gov

For this compound, computational studies could predict its three-dimensional structure, dipole moment, and electronic distribution. This would be invaluable for understanding its potential interactions with biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential for the structural elucidation of this compound and its analogs. mdpi.com Although specific spectroscopic data for this compound is not currently available, studies on related aminopyrimidines provide a reference for the expected spectral characteristics. researchgate.net

Outlook for Novel Applications in Chemical Science and Preclinical Chemical Biology

In preclinical chemical biology, this compound could serve as a novel scaffold for the design of chemical probes to investigate biological pathways. Its unique electronic and steric properties might allow for specific interactions with proteins that are not targeted by existing aminopyrimidine-based drugs. The synthesis and biological evaluation of a library of this compound analogs is a promising area for future research that could lead to the discovery of new chemical entities with significant therapeutic potential.

Q & A

Q. What are the common synthetic routes for N,4-dimethylpyrimidin-5-amine?

this compound is typically synthesized via palladium-catalyzed amination of chloro-substituted pyrimidines. For example, chloro groups at the 4-position of pyrimidine can undergo substitution with methylamine under catalytic conditions using Pd-based catalysts, ensuring regioselectivity . Alternative methods include reacting 4-chloro-5-methylpyrimidine with ammonia or methylamine in the presence of base catalysts (e.g., K₂CO₃) at elevated temperatures (80–100°C) to achieve high yields .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using HPLC with reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) and confirmed via high-resolution mass spectrometry (HRMS). NMR spectroscopy (¹H and ¹³C) is critical for structural validation, with characteristic peaks for methyl groups (δ ~2.3–2.5 ppm for N–CH₃ and C–CH₃) and aromatic protons (δ ~8.0–8.5 ppm) .

Q. What analytical techniques are used for structural characterization?

X-ray crystallography is the gold standard. Programs like SHELXL and ORTEP-III are employed for refinement, with hydrogen-bonding interactions (e.g., N–H⋯N) and dihedral angles between pyrimidine and substituent rings providing structural insights. For non-crystalline samples, 2D NMR (COSY, HSQC) resolves regiochemical ambiguities .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

Regioselectivity in substitution reactions (e.g., at the 2- or 6-positions) is controlled by steric and electronic factors. Computational tools (DFT calculations) predict reactive sites, while directing groups (e.g., nitro or methoxy) can bias reactivity. For example, electron-withdrawing groups at the 5-position enhance nucleophilic attack at the 2-position .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for derivatives?

Contradictions (e.g., unexpected bond lengths in X-ray vs. NMR-derived conformers) are resolved by:

- Cross-validating with multiple techniques (e.g., IR for functional groups, SC-XRD for absolute configuration).

- Using disorder modeling in SHELXL to account for dynamic molecular motions .

- Analyzing temperature-dependent NMR to detect conformational flexibility .

Q. How are biological activities of this compound derivatives systematically evaluated?

- Enzyme inhibition : Assay against targets like kinases or carbonic anhydrases using fluorescence-based activity screens (e.g., HCAII inhibition with 4-nitrophenyl acetate substrate).

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli), with structure-activity relationships (SAR) guided by substituent effects (e.g., fluoro vs. methoxy groups) .

Q. What methodologies optimize reaction conditions for high-yield synthesis?

- DoE (Design of Experiments) : Variables like temperature, solvent polarity, and catalyst loading are optimized using response surface methodology.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield in amination reactions .

Data and Software Tools

Q. Which software tools are recommended for crystallographic analysis of pyrimidine derivatives?

- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), particularly for handling twinned data or high-resolution datasets .

- WinGX : Integrates tools for Fourier maps and hydrogen-bonding networks, critical for validating intermolecular interactions .

Q. How are computational methods integrated into experimental design?

- Molecular docking (AutoDock Vina) : Predicts binding modes of derivatives with target proteins (e.g., kinase ATP-binding sites).

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories, identifying key residues for mutagenesis studies .

Comparative Studies

Q. How does this compound compare to analogs like 4-amino-5-methylpyrimidine?

- Electronic effects : The N-methyl group reduces basicity compared to the primary amine in 4-amino-5-methylpyrimidine, altering reactivity in electrophilic substitutions.

- Biological activity : Methylation at the N-position enhances lipophilicity, improving membrane permeability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.